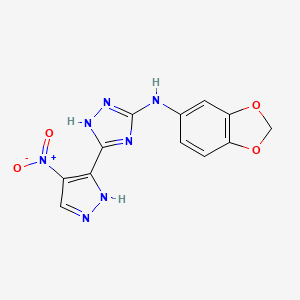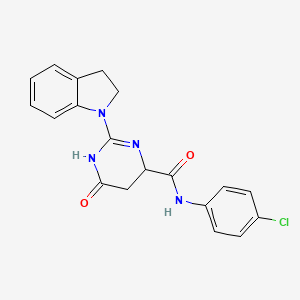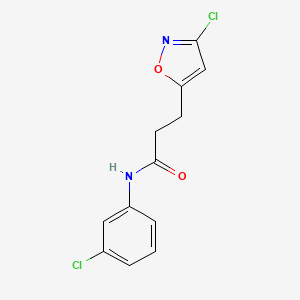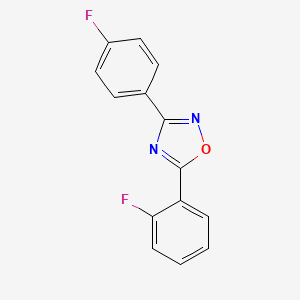![molecular formula C19H22N4O5 B11484676 1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione](/img/structure/B11484676.png)
1-(tert-butyl)-7'-nitro-2',3',3a',5'-tetrahydro-1H,1'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a diazinane and a pyrroloquinoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid or nitrous acid are employed.
Spiro linkage formation: This step involves the coupling of the diazinane and pyrroloquinoline rings, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to amines or alcohols.
Scientific Research Applications
5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-7’-NITRO-2’,3’,3’A,5’-TETRAHYDRO-1’H-SPIRO[1,5-DIAZINANE-3,4’-PYRROLO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share structural similarities and exhibit diverse biological activities.
Spiro compounds: Feature the characteristic spiro linkage and are studied for their unique chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-tert-butyl-7'-nitrospiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C19H22N4O5/c1-18(2,3)22-16(25)19(15(24)20-17(22)26)10-11-9-12(23(27)28)6-7-13(11)21-8-4-5-14(19)21/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,20,24,26) |
InChI Key |
HRQLXSMHQYLFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCC4)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(5-chloropyridin-2-yl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B11484600.png)
![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-4,1-phenylene]}bis(N-methylmethanesulfonamide)](/img/structure/B11484608.png)

![N-[2-(Adamantan-1-YL)ethyl]-3-[4-(1H-pyrrol-1-YL)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484620.png)
![4-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11484632.png)



![8-cyclohexyl-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484683.png)
![N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide](/img/structure/B11484694.png)

![methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B11484709.png)

![4-[5-amino-4-(3-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11484722.png)
